6-(4-Bromophenyl)-1-azaspiro[3.3]heptan-2-one
Description
6-(4-Bromophenyl)-1-azaspiro[3.3]heptan-2-one is a spirocyclic compound featuring a seven-membered ring system with a nitrogen atom at position 1 and a ketone group at position 2. The spiro[3.3]heptane core imposes a rigid, three-dimensional geometry, making it a valuable scaffold in medicinal chemistry for exploring novel bioactive molecules . The 4-bromophenyl substituent at position 6 introduces steric bulk and electron-withdrawing properties, which can modulate solubility, binding affinity, and metabolic stability.
Properties
IUPAC Name |
6-(4-bromophenyl)-1-azaspiro[3.3]heptan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO/c13-10-3-1-8(2-4-10)9-5-12(6-9)7-11(15)14-12/h1-4,9H,5-7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSOMRZEWABUPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC(=O)N2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.13 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromophenyl)-1-azaspiro[3.3]heptan-2-one typically involves the reaction of 4-bromobenzyl chloride with a suitable spirocyclic amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-(4-Bromophenyl)-1-azaspiro[3.3]heptan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
6-(4-Bromophenyl)-1-azaspiro[3.3]heptan-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-Bromophenyl)-1-azaspiro[3.3]heptan-2-one involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in various binding interactions with biological molecules, while the spirocyclic structure may influence the compound’s stability and reactivity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 6-(4-Bromophenyl)-1-azaspiro[3.3]heptan-2-one with structurally related azaspiro compounds, emphasizing substituent effects, physicochemical properties, and applications:
Key Insights from Comparative Analysis:
Substituent Effects on Bioactivity: Bromine in this compound enhances halogen bonding, a critical interaction in drug-receptor binding . In contrast, fluorine in 3-(4-fluorophenyl)-2-azaspiro[3.3]heptan-1-one improves metabolic stability due to its electronegativity and smaller size .
Synthetic Accessibility: The unsubstituted 1-azaspiro[3.3]heptan-2-one is commercially available (e.g., from Shanghai Aladdin Biochemical Technology) and serves as a starting material for derivatization . Tosyl-protected analogs (e.g., [(4-bromophenyl)(6-tosyl-1,6-diazaspiro[3.3]heptan-1-yl)methanone]) are synthesized via nucleophilic substitution or coupling reactions, enabling modular diversification .
Structural Rigidity and Applications: Spiro[3.3]heptane derivatives exhibit constrained conformations, reducing entropic penalties during target binding. This feature is exploited in kinase inhibitors and GPCR modulators . Collision cross-section (CCS) data for 6-(aminomethyl)-1-azaspiro[3.3]heptan-2-one supports its use in ion mobility spectrometry for structural characterization .
Heteroatom Influence :
- Replacing nitrogen with oxygen (e.g., in 1-oxa-6-azaspiro[3.3]heptane derivatives) modifies hydrogen-bonding networks and solubility profiles, impacting bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
